

chemical structure and characterization of Nitrofurantoin-13C3

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Compound of Interest

Compound Name: Nitrofurantoin-13C3

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An In-depth Technical Guide to the Chemical Structure and Characterization of **Nitrofurantoin-13C3**

Introduction

Nitrofurantoin is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections.[1] In pharmacokinetic and metabolic studies, as well as in quantitative bioanalytical assays, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. **Nitrofurantoin-13C3** is the stable isotope-labeled analog of Nitrofurantoin, containing three Carbon-13 (^{13}C) atoms.[1][2] This substitution results in a mass shift of +3 Da, allowing for its differentiation from the unlabeled drug in mass spectrometry-based methods, without significantly altering its chemical and physical properties.[3] This guide provides a detailed overview of the chemical structure and characterization of **Nitrofurantoin-13C3** for researchers, scientists, and drug development professionals.

Chemical Structure

Nitrofurantoin-13C3 is chemically named 1-[[[5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione- $^{13}\text{C}_3$. [4] The three ^{13}C atoms are incorporated into the imidazolidinedione ring of the molecule. This specific labeling provides a robust internal standard for quantitative analysis.

Unlabeled Nitrofurantoin

- Chemical Formula: $C_8H_6N_4O_5$
- Molecular Weight: 238.16 g/mol [5]
- CAS Number: 67-20-9[5]

Nitrofurantoin-13C3

- Chemical Formula: $C_5[^{13}C]_3H_6N_4O_5$ [2][4]
- Molecular Weight: 241.14 g/mol [2][3][6]
- CAS Number: 1217226-46-4[1][4]

Physicochemical and Analytical Data

The characterization of **Nitrofurantoin-13C3** relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment. The following table summarizes key quantitative data.

Parameter	Nitrofurantoin (Unlabeled)	Nitrofurantoin- 13C3	Reference(s)
Molecular Formula	C ₈ H ₆ N ₄ O ₅	C ₅ [¹³ C] ₃ H ₆ N ₄ O ₅	[2][4][5]
Molecular Weight	238.16 g/mol	241.14 g/mol	[2][3][5]
Mass Shift	N/A	M+3	[3]
Minimum Purity	Typically >98% (pharmaceutical grade)	≥98%	[7]
Isotopic Enrichment	N/A	≥99% ¹³ C	[7]
Appearance	Yellow Solid	Yellow Solid	
Solubility	Slightly soluble in Methanol and DMSO	Slightly soluble in Methanol and DMSO	[4]
UV Maximum (HPLC)	254 nm, 370 nm	254 nm, 370 nm	[8][9]
LC-MS/MS Transition	m/z 237.0 → 151.8 (deprotonated)	m/z 240.0 → 154.8 (expected)	[10]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of **Nitrofurantoin-13C3**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of **Nitrofurantoin-13C3**.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: Ascentis Express C18, 7.5 cm x 4.6 mm, 2.7 μm particle size.[9]

- Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in an 80:20 (v/v) ratio.[9]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 30°C.[9]
- Detector Wavelength: 254 nm.[9]
- Injection Volume: 10 µL.
- Procedure:
 - Prepare a stock solution of **Nitrofurantoin-13C3** in a suitable diluent (e.g., Acetonitrile:Water 25:75 v/v).
 - Prepare working standard solutions by diluting the stock solution to a concentration range of 50-150 µg/mL.[9]
 - Inject the standards and sample solutions into the HPLC system.
 - The retention time for Nitrofurantoin is approximately 2.0 minutes under these conditions. [9]
 - Purity is calculated based on the area percentage of the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Isotopic Enrichment

This protocol is designed for the quantification of Nitrofurantoin in biological matrices, using **Nitrofurantoin-13C3** as an internal standard.

- Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm.[10]

- Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer (e.g., ammonium formate).
- Flow Rate: 0.5 - 1.0 mL/min.
- Mass Spectrometer Settings:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Nitrofurantoin (Analyte): m/z 237.0 \rightarrow 151.8.[10]
 - **Nitrofurantoin-13C3** (Internal Standard): m/z 240.0 \rightarrow 154.8 (expected).
- Sample Preparation (from plasma):
 - To 100 μ L of human plasma, add the internal standard solution (**Nitrofurantoin-13C3**).
 - Perform protein precipitation with methanol or liquid-liquid extraction with ethyl acetate.[8]
[11] Alternatively, use Solid Phase Extraction (SPE) on Strata-X cartridges for cleaner samples.[10]
 - Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
- Data Analysis: The concentration of Nitrofurantoin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Isotopic enrichment is confirmed by the absence of a significant signal at the unlabeled mass transition in a pure sample of the labeled standard.

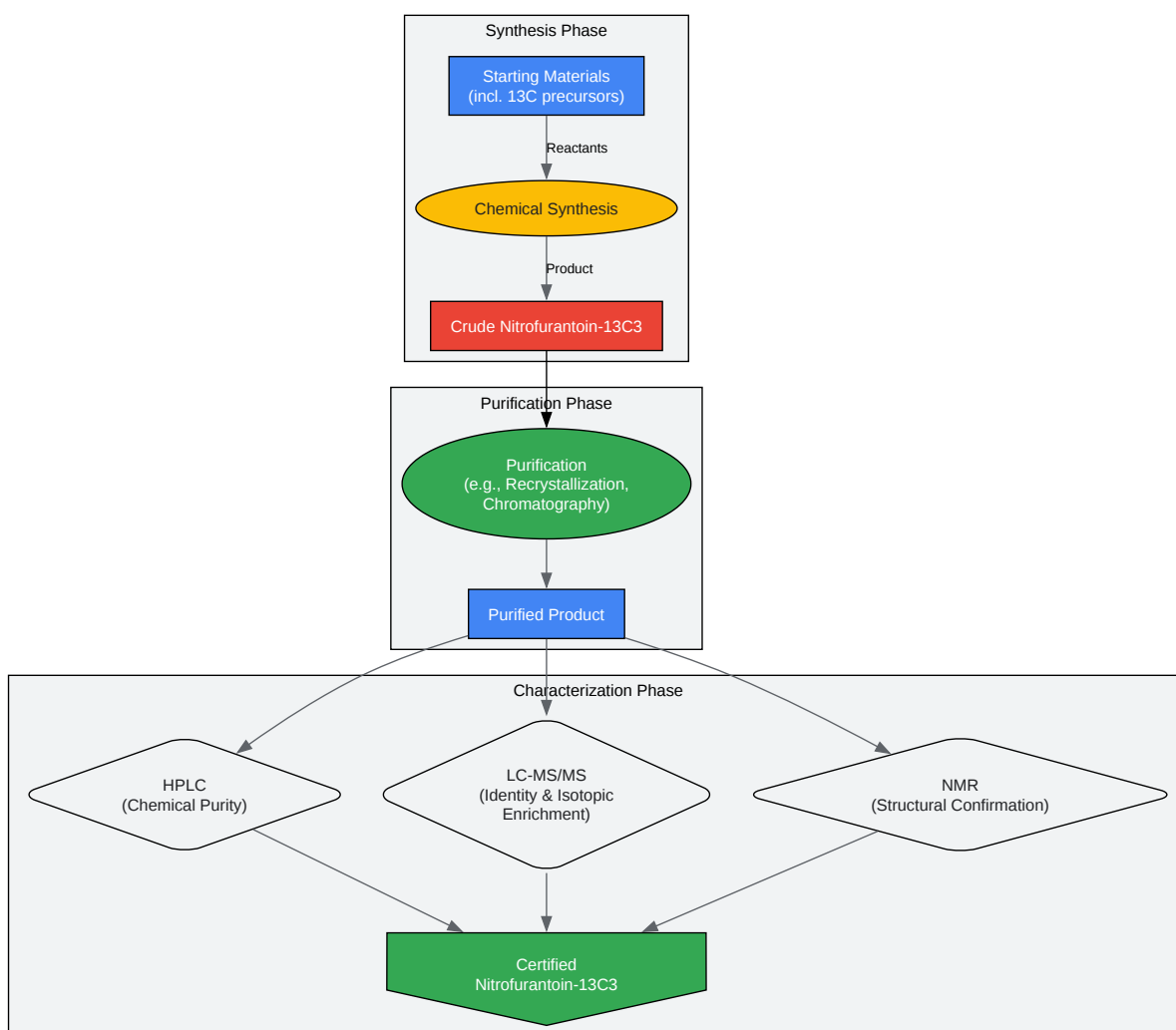
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^{13}C NMR is used to confirm the positions of the carbon-13 labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure:
 - Dissolve an adequate amount of **Nitrofurantoin-13C3** in the deuterated solvent.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - The spectrum of **Nitrofurantoin-13C3** will show enhanced signals for the three carbon atoms in the imidazolidinedione ring due to the ¹³C enrichment, confirming the labeling positions. A comparison with the ¹³C NMR spectrum of unlabeled Nitrofurantoin can aid in peak assignment.[\[12\]](#)[\[13\]](#)

Workflow and Characterization Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of a stable isotope-labeled compound like **Nitrofurantoin-13C3**.



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Caption: Workflow for Synthesis and Characterization of **Nitrofurantoin-13C3**.

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